molecular formula C13H15N3O3 B11377066 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11377066
M. Wt: 261.28 g/mol
InChI Key: DMPKJJNFDZMHKL-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,2,5-oxadiazole (furazan) ring substituted with an ethyl group at the 4-position and a 2-methylphenoxyacetamide moiety. The oxadiazole ring is a key structural feature, contributing to metabolic stability and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

DMPKJJNFDZMHKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be attached through nucleophilic substitution reactions involving 2-methylphenol and chloroacetamide derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring-opening or amine formation.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Amines, ring-opened derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide has shown promising results in anticancer research. Studies indicate that compounds containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated percent growth inhibition (PGI) of over 75% against several cancer lines such as SNB-19 and OVCAR-8. These findings suggest a potential mechanism of action that may involve apoptosis induction in cancer cells .
Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Antimicrobial Activity

The oxadiazole ring present in the compound is associated with antimicrobial properties. Research has shown that derivatives of oxadiazoles can effectively inhibit the growth of various pathogens:

  • Bacterial Inhibition : Compounds similar to this compound have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) for related compounds were found to be effective against Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Properties

Research also highlights the anti-inflammatory potential of compounds containing oxadiazole rings. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases:

  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

  • Cytotoxicity Against Glioblastoma : A study investigated the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines, revealing significant apoptosis induction and DNA damage in treated cells .
  • Antimicrobial Efficacy : Another study demonstrated that similar oxadiazole-containing compounds exhibited strong antimicrobial activity against a range of bacterial strains, suggesting their utility as potential therapeutic agents against infections .

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is largely dependent on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

    Therapeutic Effects: In medicinal applications, the compound may target specific molecular pathways involved in disease progression, such as signaling pathways in cancer cells or inflammatory pathways in autoimmune diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Structural Features Molecular Formula Notable Properties/Applications References
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide 4-ethyl-oxadiazole, 2-methylphenoxy C₁₄H₁₇N₃O₃ Potential anticancer/antimicrobial
2-(3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide (BH53184) 4-ethyl-oxadiazole, 3,5-dimethylphenoxy C₁₄H₁₇N₃O₃ Enhanced lipophilicity
2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide 4-(3,4-dimethoxyphenyl)-oxadiazole, 2-chlorophenoxy, propanamide backbone C₁₉H₁₈ClN₃O₅ Improved solubility and receptor binding
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core, trifluoromethyl group, 3-methoxyphenyl C₁₇H₁₄F₃N₂O₂S Anticancer activity (cell line studies)
2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide Thioxothiazolidinone ring, dichlorophenyl group C₁₈H₁₄Cl₂N₃O₂S₂ Antiproliferative effects

Key Observations:

Oxadiazole vs. Benzothiazole/Thiazolidinone Cores: The oxadiazole ring in the target compound (e.g., 4-ethyl substitution) offers distinct electronic properties compared to benzothiazole (e.g., trifluoromethyl substitution in ) or thioxothiazolidinone derivatives (e.g., sulfur-containing rings in ). These differences influence metabolic stability and target selectivity.

Amide Linkage Modifications :

  • Propanamide derivatives (e.g., in ) extend the carbon chain, which may alter pharmacokinetic profiles compared to acetamide-based structures.

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3}. The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the phenoxy group enhances its solubility and bioavailability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and metabolic pathways .
  • Anticancer Potential : The oxadiazole moiety has been linked to anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Research has shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of inflammation induced by lipopolysaccharides (LPS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological Activity
5-(trifluoromethyl)-1,2,4-oxadiazolTrifluoromethyl group; linked to phenolic compoundsAntimicrobial
5-(4-bromophenyl)-1,3,4-thiadiazoleBromine substitution; thiadiazole ringAnticancer
4-(4-chlorophenoxy)-1,2,5-thiadiazoleSimilar phenoxy group; thiadiazole instead of oxadiazoleAntifungal

The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with oxadiazole rings exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be lower than those of conventional antibiotics .
  • Anticancer Activity : In vitro studies showed that the compound induced cytotoxicity in various cancer cell lines (e.g., MCF7 and HT29). The IC50 values indicated potent anticancer effects comparable to established chemotherapeutics .
  • Anti-inflammatory Studies : Experimental models indicated that the compound reduced inflammation markers significantly in LPS-stimulated macrophages. The inhibition of NO production was particularly noteworthy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous oxadiazole-acetamide derivatives are synthesized by refluxing oxadiazole precursors (e.g., 4-ethyl-1,2,5-oxadiazol-3-amine) with chloroacetyl chloride in the presence of triethylamine, followed by recrystallization in pet-ether . Optimization involves adjusting molar ratios (e.g., 1:1.5 reagent excess), reaction time (4–6 hours), and purification methods (TLC monitoring, gradient chromatography). For phenoxyacetamide moieties, coupling 2-methylphenol with chloroacetyl chloride under basic conditions (K₂CO₃/DMF) is typical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Look for acetamide NH signals at δ 9.8–10.0 ppm (broad singlet) and aromatic protons (2-methylphenoxy) at δ 6.9–7.5 ppm (multiplet) .
  • IR : Strong carbonyl (C=O) stretch at ~1667 cm⁻¹ and oxadiazole ring vibrations at 611 cm⁻¹ .
  • MS : Molecular ion peaks (M+1) around m/z 430–450, with fragmentation patterns reflecting cleavage at the acetamide or oxadiazole moieties .

Q. What solvents and conditions are recommended for solubility testing and crystallization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for biological assays. For crystallization, use mixed solvents (e.g., ethyl acetate/pet-ether) to induce slow nucleation. Evidence from analogous compounds shows successful recrystallization in ethyl acetate (yield: 58%) or CH₂Cl₂/MeOH gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, dose ranges). For example, hypoglycemic activity in Wistar mice varied with substituent electronegativity on the phenyl ring . To reconcile

  • Conduct dose-response curves (0.1–100 µM) across multiple models.
  • Use computational docking to compare binding affinities to targets (e.g., PPAR-γ for hypoglycemic activity).
  • Validate via knock-out models or competitive binding assays.

Q. What strategies are effective for improving metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to reduce oxidative metabolism .
  • Prodrug Design : Mask the acetamide group as a tert-butyl carbamate, which hydrolyzes in vivo .
  • In Silico Screening : Use tools like SwissADME to predict metabolic hotspots (e.g., oxadiazole ring oxidation) and guide deuteration or fluorination .

Q. How can X-ray crystallography and computational modeling elucidate conformational flexibility and intermolecular interactions?

  • Methodological Answer :

  • Crystallography : Resolve torsional angles between the oxadiazole and phenoxy groups. For example, nitro-substituted analogs show dihedral angles of 48–56° between aromatic rings .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify low-energy conformers.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the crystal lattice .

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